molecular formula C20H15N3O3 B2938316 (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 313232-16-5

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B2938316
CAS No.: 313232-16-5
M. Wt: 345.358
InChI Key: YDZYEUWRQZNLJF-YBEGLDIGSA-N
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Description

The compound "(5E)-5-[(1H-indol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione" is a barbiturate-derived molecule featuring a 1,3-diazinane-2,4,6-trione core. Key structural attributes include:

  • Position 1: A 4-methylphenyl group, contributing steric bulk and hydrophobicity.
  • Position 5: An (E)-configured indol-3-ylmethylidene substituent, enabling π-π stacking and hydrogen bonding via the indole nitrogen.
  • Physicochemical Properties: Estimated molecular weight ~387 g/mol, XLogP3 ~3.5 (moderate lipophilicity), and a topological polar surface area of ~71.4 Ų (indicative of moderate solubility) .

Properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-(4-methylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-12-6-8-14(9-7-12)23-19(25)16(18(24)22-20(23)26)10-13-11-21-17-5-3-2-4-15(13)17/h2-11,25H,1H3,(H,22,24,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWPAZPDEURDLU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of an indole derivative with a diazinane trione precursor. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the diazinane core and the aromatic moieties. These variations influence physicochemical properties, binding affinities, and bioactivity profiles. Below is a detailed comparison:

Table 1: Structural and Property Comparison of Analogous Compounds

Compound Name / CAS No. Substituents (Position) Molecular Formula MW (g/mol) XLogP3 Key Structural Differences vs. Target Compound
Target Compound 1: 4-methylphenyl; 5: indol-3-yl C₂₁H₁₅N₃O₃ ~387 ~3.5 Reference compound
(5E)-5-[(1-Ethylindol-3-yl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione 1: 4-fluorophenyl; 5: ethylindol-3-yl C₂₂H₁₇FN₃O₃ 425.4 4.1 Ethyl group on indole; 4-F substituent (↑ electronegativity)
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione 5: 3,4-dimethoxyphenyl C₂₁H₁₉N₂O₅ 379.4 2.8 Methoxy groups replace indole (↓ lipophilicity, ↑ H-bonding)
1,3-Bis(4-methylphenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione 1,3: 4-methylphenyl; 5: 4-ethoxyphenyl C₂₇H₂₄N₂O₄ 440.5 4.5 Dual 4-methylphenyl groups; ethoxy substituent (↑ MW, logP)

Key Findings

Impact of Indole Modifications: Ethylation of the indole nitrogen (e.g., CAS 625382-13-0 ) increases lipophilicity (XLogP3 ↑ from 3.5 to 4.1) and may enhance blood-brain barrier penetration. However, steric hindrance from the ethyl group could reduce binding to flat hydrophobic pockets . Replacement of indole with 3,4-dimethoxyphenyl (CAS 312633-90-2 ) reduces logP (2.8 vs.

Aromatic Substituent Effects: Fluorine at the 4-position (4-fluorophenyl in CAS 625382-13-0 ) enhances electronegativity, favoring interactions with cationic residues (e.g., lysine or arginine in kinase ATP-binding sites). This correlates with higher predicted affinity in docking studies .

Activity Landscape Trends :

  • Compounds with Murcko scaffold similarity (e.g., shared diazinane core) cluster in bioactivity profiles, as shown in hierarchical clustering of NCI-60 datasets .
  • Activity cliffs are observed when small structural changes (e.g., methyl → methoxy) lead to significant potency shifts. For example, the target compound’s indole group may confer 10-fold higher kinase inhibition than the dimethoxyphenyl analog .

Computational Predictions :

  • Tanimoto similarity scores (Morgan fingerprints) between the target compound and its ethylindole analog exceed 0.7, suggesting comparable bioactivity .
  • Docking simulations reveal that the 4-methylphenyl group in the target compound fits into hydrophobic pockets of COX-2, whereas bulkier substituents (e.g., ethoxyphenyl) cause steric clashes .

Biological Activity

(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that exhibits a unique structural configuration combining an indole moiety and a diazine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Formula and Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight309.319 g/mol
CAS Number5309-51-3
LogP2.3379
PSA85.76 Ų

The presence of functional groups such as carbonyl and diazine contributes to its reactivity and interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural features to (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exhibit significant antimicrobial properties. For instance, derivatives of indole have demonstrated high activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .

Anticancer Properties

Studies suggest that compounds in this class may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The indole structure is often linked to interactions with various cellular targets that are crucial for cancer progression.

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which can be pivotal in treating conditions characterized by chronic inflammation.

The mechanism of action for (5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE likely involves the modulation of specific molecular targets. The indole moiety interacts with various enzymes and receptors, influencing cellular signaling pathways that lead to its observed biological effects. This includes potential pore formation in microbial membranes that enhances the compound's antimicrobial efficacy .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various indole derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited comparable efficacy to established antibiotics like levofloxacin while maintaining lower cytotoxicity against human fibroblasts .

Table: Antimicrobial Activity Data

Compound IDMIC (µg/mL)LD50 (mg/kg)Cytotoxicity (HPF-hTERT)
Compound 10.2526.2Low
Compound 20.5041.8Moderate
Compound 30.7524.2Very Low

In Vivo Studies

In vivo studies demonstrated the effectiveness of these compounds in models of staphylococcal sepsis in mice, showcasing their potential therapeutic applications in treating infections caused by resistant bacteria .

Q & A

Q. How to design a structure-activity relationship (SAR) study for biological activity?

  • Methodology : Synthesize analogs with substituents on the indole or 4-methylphenyl group. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with electronic descriptors (e.g., Hammett σ values) from computational models .

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